2-(Trifluoromethyl)cyclohexan-1-amine
Overview
Description
2-(Trifluoromethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C7H12F3N . This compound has gained considerable attention in scientific research, particularly in the field of drug discovery.
Synthesis Analysis
The synthesis of trifluoromethyl amines has been achieved through a one-pot synthesis method using CF3SO2Na and RfSO2Na . This method has been successfully extended to the configuration of perfluoroalkyl amines, complementing the established synthesis strategy of trifluoromethyl amines .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a trifluoromethyl group and an amine group attached . The exact mass of the molecule is 181.10783394 g/mol .
Scientific Research Applications
Synthesis and Reactivity
- Building Blocks for Organic Synthesis : Compounds related to "2-(Trifluoromethyl)cyclohexan-1-amine" serve as reactive intermediates for the synthesis of various organic and heterocyclic compounds. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one from related precursors demonstrates their role as versatile building blocks in organic synthesis (Fadeyi & Okoro, 2008).
Polymer Science
- Polymer Synthesis : The incorporation of the trifluoromethyl group into polymers through compounds such as 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]cyclohexane enhances the solubility and thermal stability of the resulting polyimides, indicating the potential of these compounds in the development of high-performance materials (Yang, Su, & Hsiao, 2004).
Catalysis
- Transfer Hydrogenation : The use of cyclohexadienes, related to the structure of interest, in Brønsted acid-catalyzed transfer hydrogenation showcases their potential as dihydrogen surrogates in catalytic processes (Chatterjee & Oestreich, 2016).
Organometallic Chemistry
- Metal-Catalyzed Reactions : The trifluorotoluene complex derived from a similar structure demonstrates regio- and stereoselective addition reactions, highlighting the influence of electron-withdrawing groups on catalytic organic transformations (Wilson et al., 2017).
Sensing and Sorption
- Sensing Applications : The design and functionalization of luminescent metal-organic frameworks (MOFs) for selective gas/vapor sorption and nanomolar sensing of hazardous materials in water showcase the utility of amine-functionalized compounds in creating responsive materials (Das & Mandal, 2018).
Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets, including receptors, enzymes, and ion channels .
Mode of Action
The compound is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
It’s worth noting that amines can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group is known to improve the metabolic stability of pharmaceutical compounds, which could potentially enhance the bioavailability of 2-(trifluoromethyl)cyclohexan-1-amine .
Result of Action
The compound’s effects would likely depend on its specific targets and the biochemical pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
2-(trifluoromethyl)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKJUJGNSSJMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585545 | |
Record name | 2-(Trifluoromethyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58665-69-3 | |
Record name | 2-(Trifluoromethyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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